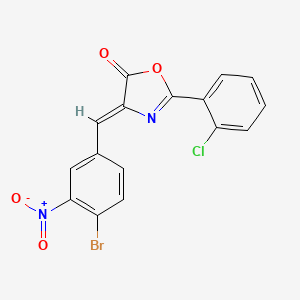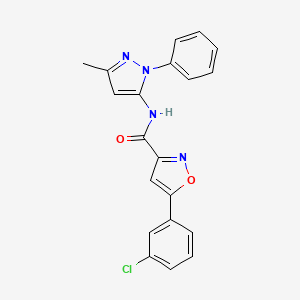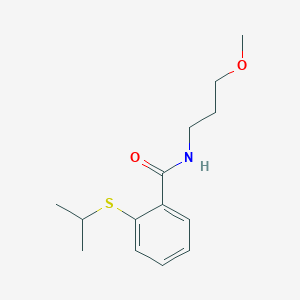![molecular formula C19H12BrFN2O2 B4843384 N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4843384.png)
N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, commonly known as BRD7880, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
BRD7880 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the development and progression of cancer. By inhibiting BRD4, BRD7880 can block the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
BRD7880 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BRD7880 has been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. Moreover, BRD7880 has been found to modulate the immune response, which can further enhance its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BRD7880 is its specificity towards BRD4, which reduces the risk of off-target effects. Furthermore, BRD7880 has been found to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of BRD7880 is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of BRD7880. One potential direction is to investigate its effectiveness in combination therapy with other chemotherapeutic agents. Another direction is to explore its potential in the treatment of other diseases, such as inflammatory disorders and viral infections. Furthermore, the development of more potent and selective BRD4 inhibitors can further enhance the effectiveness of this class of compounds in cancer therapy.
Conclusion:
In conclusion, BRD7880 is a promising small molecule inhibitor that has shown significant potential in the field of cancer research. Its specificity towards BRD4 and favorable pharmacokinetic profile make it a suitable candidate for further preclinical and clinical studies. Moreover, its biochemical and physiological effects make it a promising candidate for combination therapy with other chemotherapeutic agents. Further research on BRD7880 and other BRD4 inhibitors can pave the way for the development of more effective cancer therapies.
Aplicaciones Científicas De Investigación
BRD7880 has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In preclinical studies, BRD7880 has shown promising results in reducing tumor growth and increasing survival rates in animal models. Furthermore, BRD7880 has been found to enhance the effectiveness of other chemotherapeutic agents when used in combination therapy.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2O2/c20-12-7-8-15(14(21)9-12)22-17(24)10-23-16-6-2-4-11-3-1-5-13(18(11)16)19(23)25/h1-9H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCDWZHBFKRSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4843334.png)
![N-(3-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4843344.png)


![N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4843364.png)
![(3aR,7aS)-2-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843369.png)

![N-(5-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4843372.png)
![ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4843373.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4843374.png)
![{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4843376.png)
![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B4843389.png)